
N,alpha-dimethyl-5-benzofuranethanamine,monohydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-MAPB (hydrochloride) typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.
N-Methylation: The next step is the N-methylation of the amine group to form the N-methylpropan-2-amine structure.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-MAPB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol .
Chemical Reactions Analysis
Types of Reactions
5-MAPB (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Substitution reactions can occur at the benzofuran ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-MAPB, such as 5-APB (N-demethylated metabolite) and other substituted benzofurans .
Scientific Research Applications
5-MAPB (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
5-MAPB (hydrochloride) primarily acts as a triple reuptake inhibitor, affecting serotonin, dopamine, and norepinephrine transporters. It binds to these transporters and reverses their function, leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, it acts as an agonist for the 5-HT2A and 5-HT2B receptors, contributing to its entactogenic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 5-APB (N-demethylated metabolite of 5-MAPB)
Uniqueness
5-MAPB (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike MDA and MDMA, 5-MAPB does not form the alpha-methyldopamine metabolite, which is associated with neurotoxicity . This makes it a valuable compound for research, as it offers insights into the effects of benzofuran derivatives without the associated neurotoxic risks.
Biological Activity
N,α-dimethyl-5-benzofuranethanamine monohydrochloride, commonly referred to as 5-MAPB, is a compound belonging to the class of entactogens and is structurally related to other psychoactive substances such as MDMA. This compound has garnered interest in pharmacological research due to its unique biological activity, particularly its interaction with neurotransmitter systems in the brain.
Target Receptors
5-MAPB primarily acts as a triple reuptake inhibitor of the neurotransmitters serotonin , dopamine , and norepinephrine . It also functions as an agonist for the 5-HT2A and 5-HT2B serotonin receptors. The binding affinity of 5-MAPB for the dopamine transporter is lower than that of cocaine, but it effectively reverses the transporter to release dopamine into the synaptic cleft .
Pharmacodynamics
The pharmacodynamic profile of 5-MAPB indicates that it induces the release of monoamines with effective concentrations (EC50 values) reported as follows:
- Serotonin : 64 nM
- Norepinephrine : 24 nM
- Dopamine : 41 nM
These values suggest a potent interaction with the monoamine transporters, leading to increased levels of these neurotransmitters in the brain .
In Vitro Studies
Research involving rat brain synaptosomes has demonstrated that 5-MAPB significantly elevates extracellular concentrations of serotonin and dopamine. In particular, microdialysis studies have shown that administration of 5-MAPB results in marked increases in serotonin levels and decreases in its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), indicating a robust serotonergic effect .
In Vivo Effects
In vivo studies using rodent models have confirmed that doses of 0.3 and 1.0 mg/kg (i.v.) lead to significant elevations in extracellular levels of both dopamine and serotonin . The effects are dose-dependent, highlighting the compound's potential for inducing significant neurochemical changes.
Comparative Analysis with Other Compounds
When compared to structurally similar compounds like MDA and MDMA, 5-MAPB exhibits enhanced potency as a substrate-type releaser at dopamine and serotonin transporters. This suggests that it may have a more pronounced effect on mood and perception than some traditional entactogens .
Table: Comparative Potency of Monoamine Release
Compound | EC50 (nM) - Serotonin | EC50 (nM) - Norepinephrine | EC50 (nM) - Dopamine |
---|---|---|---|
5-MAPB | 64 | 24 | 41 |
MDA | Not specified | Not specified | Not specified |
MDMA | Not specified | Not specified | Not specified |
Research Insights
- Elevated Neurotransmitter Levels : Studies indicate that exposure to 5-MAPB leads to elevated levels of serotonin and dopamine in various brain regions, suggesting its potential use in therapeutic settings for mood disorders .
- Behavioral Effects : The behavioral effects observed in animal models align with the biochemical data, where increased neurotransmitter levels correlate with enhanced mood and sociability behaviors typically associated with entactogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N,alpha-dimethyl-5-benzofuranethanamine, monohydrochloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves reductive amination or alkylation of the benzofuran scaffold. For example, using N-methylation via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling under acidic conditions to stabilize the hydrochloride salt . Reaction optimization includes monitoring pH (e.g., sodium acetate buffer) and temperature (25–50°C) to minimize side products. Post-synthesis purification via recrystallization in ethanol/water mixtures is advised to achieve >95% purity, validated by HPLC or LC-MS .
Q. How should researchers address inconsistencies in the compound’s nomenclature across databases?
- Methodological Answer : The CAS name (N,alpha-dimethyl-1,3-benzodioxole-5-ethanamine) and IUPAC recommendations differ structurally (e.g., benzofuran vs. benzodioxole). To resolve ambiguity, cross-reference PubChem entries and spectral data (e.g., InChIKey: KSKTVNNRMXUMIY-UHFFFAOYSA-N for analogous hydrochlorides) to confirm substituent positions . Italicize N and alpha in publications to align with IUPAC guidelines .
Q. What analytical techniques are critical for characterizing this compound’s hydrochloride salt form?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm methyl group positions on the amine and benzofuran ring.
- FT-IR to identify N–H stretches (2500–3000 cm⁻¹) and C–Cl vibrations (if present).
- X-ray crystallography to resolve crystal structure and salt stoichiometry (e.g., monohydrochloride vs. dihydrochloride).
- Elemental analysis (C, H, N, Cl) to validate empirical formula .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct iterative studies comparing:
- Solubility profiles : Use PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to mimic physiological conditions .
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS.
- Protein binding : Employ equilibrium dialysis with human serum albumin (HSA) to assess free fraction differences .
- Statistical analysis : Apply Bland-Altman plots to identify systemic biases between models .
Q. What strategies are effective in evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via UV-Vis (λ = 254 nm) and quantify impurities using gradient HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.
- Data interpretation : Use Arrhenius plots to extrapolate shelf-life at 25°C .
Q. How should researchers optimize receptor-binding assays to account for this compound’s potential off-target effects?
- Methodological Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-DPH for histamine receptors) and include negative controls (e.g., ethanolamine) to reduce nonspecific binding .
- CRISPR-engineered cell lines : Knock out suspected off-target receptors (e.g., serotonin 5-HT2A) to isolate primary binding sites.
- Data normalization : Express results as % inhibition relative to reference antagonists (e.g., ketanserin for 5-HT2A) .
Q. Data Contradiction & Validation
Q. What approaches mitigate discrepancies in reported EC50 values across cell-based assays?
- Methodological Answer :
- Standardize cell lines : Use HEK293 or CHO cells stably transfected with the target receptor (e.g., σ-1 receptor).
- Control variables : Maintain consistent ATP levels (via CellTiter-Glo assays) and incubation times (24–48 hours) .
- Cross-validate : Compare results with orthogonal methods (e.g., calcium flux assays vs. cAMP accumulation) .
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOMNGVEAOZFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC=C2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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